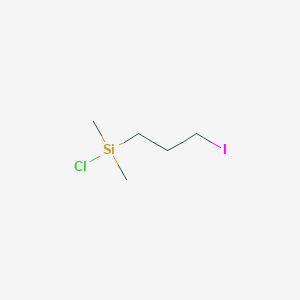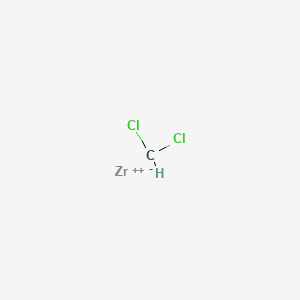
Dichloromethane;zirconium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloromethane;zirconium(2+) is a coordination compound that combines the properties of dichloromethane, a widely used organic solvent, and zirconium, a transition metal known for its high corrosion resistance and strength
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of dichloromethane;zirconium(2+) typically involves the reaction of zirconium chloride with dichloromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of zirconium. The process involves the following steps:
- Dissolution of zirconium chloride in dichloromethane.
- Stirring the mixture at a specific temperature to ensure complete reaction.
- Isolation and purification of the resulting compound.
Industrial Production Methods: Industrial production of dichloromethane;zirconium(2+) follows similar synthetic routes but on a larger scale. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Dichloromethane;zirconium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and other oxidation products.
Reduction: Reduction reactions can convert zirconium(2+) to zirconium metal.
Substitution: Ligand substitution reactions can occur, where dichloromethane is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Various ligands in the presence of catalysts or under specific reaction conditions.
Major Products:
Oxidation: Zirconium dioxide and other zirconium oxides.
Reduction: Zirconium metal.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichloromethane;zirconium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for zirconium-based ceramics.
Wirkmechanismus
The mechanism of action of dichloromethane;zirconium(2+) involves its ability to coordinate with various ligands and substrates. The zirconium center acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Zirconium tetrachloride: Used in similar applications but with different reactivity and properties.
Zirconium dioxide: Known for its high thermal stability and use in ceramics.
Zirconium acetylacetonate: Another coordination compound with distinct properties and applications.
Uniqueness: Dichloromethane;zirconium(2+) is unique due to its combination of dichloromethane’s solvent properties and zirconium’s reactivity
Eigenschaften
CAS-Nummer |
158272-88-9 |
|---|---|
Molekularformel |
CHCl2Zr+ |
Molekulargewicht |
175.15 g/mol |
IUPAC-Name |
dichloromethane;zirconium(2+) |
InChI |
InChI=1S/CHCl2.Zr/c2-1-3;/h1H;/q-1;+2 |
InChI-Schlüssel |
IYQZYVBXXHJZHD-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-](Cl)Cl.[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
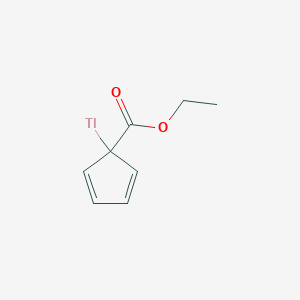
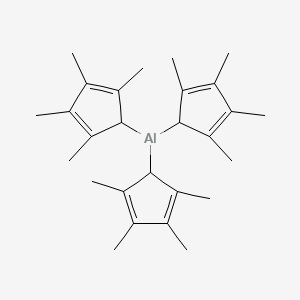
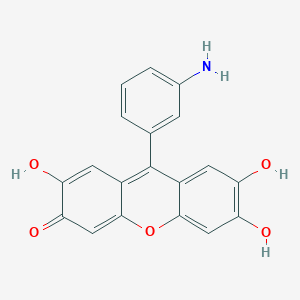
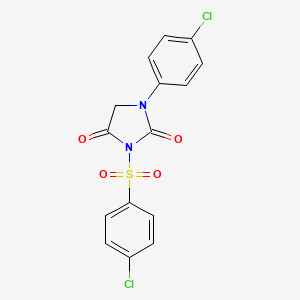
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
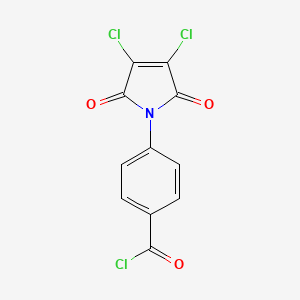
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
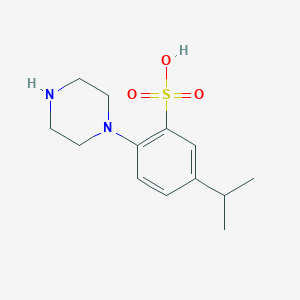
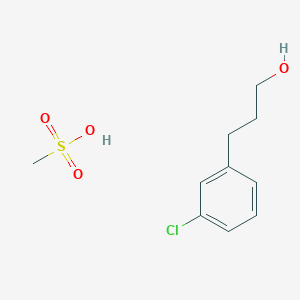
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)

